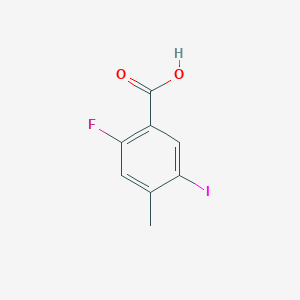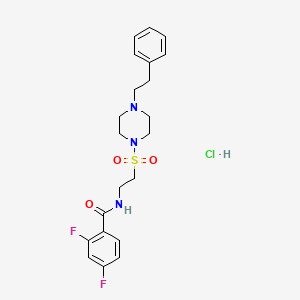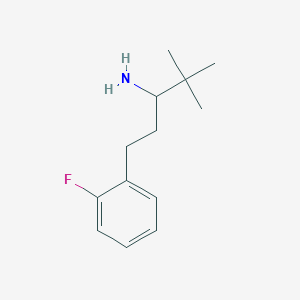
1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine” are not available, similar compounds such as ketamine have been synthesized using hydroxy ketone intermediates . The synthesis process involves several steps, including reaction with a reagent, dehydration, oxidation, imination, and rearrangement .Chemical Reactions Analysis
Again, while specific chemical reactions involving “1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine” are not available, similar compounds such as ketamine have been synthesized through a series of chemical reactions . These reactions include the reaction of cyclohexanone with a reagent, dehydration, oxidation, imination, and rearrangement .Applications De Recherche Scientifique
Amphetamine Derivative
“1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine” has emerged as a noteworthy amphetamine derivative garnering attention for its potential applications in scientific research . Being a fluorinated analogue of amphetamine, it shares structural similarities with other amphetamine derivatives like methamphetamine and 3-fluoroamphetamine .
Stimulant Properties
This compound possesses both stimulant and entactogenic properties . These properties make it a subject of interest in neuroscience research, particularly in studies related to brain function and neurotransmission .
Reuptake Inhibitor
It is believed to function as a reuptake inhibitor of dopamine and norepinephrine . This suggests potential applications in research related to mood disorders, attention deficit disorders, and other conditions associated with these neurotransmitters .
Serotonin Receptor Agonist
In addition to its role as a reuptake inhibitor, “1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine” also acts as an agonist of the serotonin receptor . This opens up avenues for research in areas such as mood regulation, sleep, appetite, and pain perception .
Anticancer Applications
The synthesis of novel derivatives of this compound has been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.
Antibacterial and Antifungal Activity
This compound has been shown to exhibit biological activity against certain types of cancer cells, as well as antibacterial and antifungal activity. This suggests potential applications in the development of new antimicrobial agents.
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4,4-dimethylpentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-7,12H,8-9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIMZSRQJHVJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=CC=C1F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine | |
CAS RN |
1099598-62-5 |
Source


|
| Record name | 1-(2-fluorophenyl)-4,4-dimethylpentan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B2779945.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2779947.png)

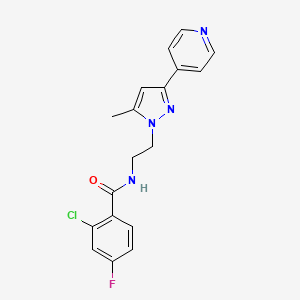
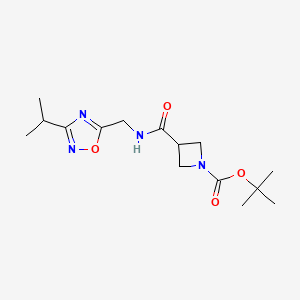
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2779952.png)

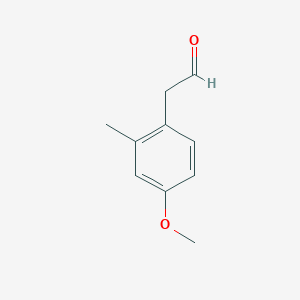
![3,7,9-Trimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2779957.png)
![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-ynamide](/img/structure/B2779961.png)
![N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2779962.png)
